Bisphenol A bis(chloroformate)

Beschreibung

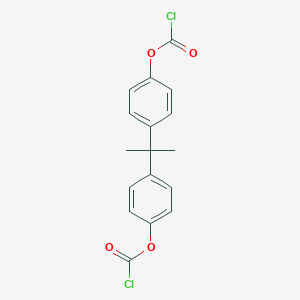

Bisphenol A bis(chloroformate) (BPACF), with the chemical formula $ \text{C}{17}\text{H}{14}\text{Cl}2\text{O}4 $, is a reactive intermediate derived from bisphenol A (BPA). It is structurally characterized by two chloroformate groups (-OCOCl) attached to the hydroxyl positions of BPA . BPACF is primarily used in synthesizing polycarbonates, polyurethanes, and other polymers due to its ability to crosslink with amines, diols, or other nucleophiles . Its reactivity stems from the electrophilic carbonyl chloride groups, enabling rapid condensation reactions under mild conditions .

Key properties include:

Eigenschaften

IUPAC Name |

[4-[2-(4-carbonochloridoyloxyphenyl)propan-2-yl]phenyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O4/c1-17(2,11-3-7-13(8-4-11)22-15(18)20)12-5-9-14(10-6-12)23-16(19)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCQWOKHLEYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)Cl)C2=CC=C(C=C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29566-46-9 | |

| Record name | Carbonochloridic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29566-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062105 | |

| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-88-6 | |

| Record name | C,C′-[(1-Methylethylidene)di-4,1-phenylene] dicarbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A dichloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenedi-p-phenylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DICHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9Q8926A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic acyl substitution mechanism. Each hydroxyl group of BPA reacts sequentially with phosgene:

-

First Chloroformate Formation : One hydroxyl group attacks the electrophilic carbonyl carbon of phosgene, displacing a chloride ion and forming a chloroformate intermediate.

-

Second Chloroformate Formation : The remaining hydroxyl group undergoes a similar reaction, yielding BAC.

The overall reaction is:

Laboratory-Scale Procedure

In laboratory settings, BPA is dissolved in anhydrous pyridine or methylene chloride. Phosgene gas is introduced at 23–35°C under vigorous stirring. Pyridine acts as both a catalyst and HCl scavenger, forming pyridine hydrochloride as a precipitate. Key parameters include:

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance safety and efficiency. Phosgene is introduced into a BPA solution under controlled conditions, with real-time monitoring of temperature and pressure. Closed-loop systems minimize phosgene exposure, and solvents like tetrachloroethane improve reaction homogeneity.

Phosphorus Oxychloride Method

An alternative approach replaces phosgene with phosphorus oxychloride (POCl₃), offering reduced toxicity and easier handling. This method, detailed in Patent CN103214513A, involves a multi-stage condensation reaction.

Synthetic Steps

-

Initial Reaction : POCl₃ is mixed with a magnesium-based catalyst at 80°C. BPA is added gradually, forming a phosphorylated intermediate.

-

Phenol Addition : Molten phenol is introduced, and the temperature is raised to 155°C to drive the reaction to completion.

-

Purification : The crude product undergoes vacuum distillation and neutralization to achieve an acid value ≤0.15 mg KOH/g.

Key Advantages

-

Yield : Exceeds 88%, higher than traditional phosgene methods.

-

Safety : Eliminates phosgene use, reducing occupational hazards.

-

Byproducts : Phenol and POCl₃ are recoverable, enhancing sustainability.

Industrial vs. Laboratory-Scale Production

Industrial methods prioritize scalability and safety, while laboratory procedures focus on flexibility and small-batch optimization.

Catalysts and Reaction Optimization

Role of Bases

Pyridine remains the preferred base due to its dual role as a catalyst and acid scavenger. Alternatives like triethylamine (TEA) show comparable efficacy but require higher stoichiometric ratios.

Solvent Effects

Temperature Optimization

Reaction rates double for every 10°C increase, but exceeding 40°C accelerates hydrolysis of chloroformate groups. Industrial processes balance speed and selectivity by maintaining 25–30°C.

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature Range | Yield | Safety Profile |

|---|---|---|---|---|

| Phosgene-Based | COCl₂, Pyridine | 23–35°C | 85–92% | High toxicity |

| POCl₃-Based | POCl₃, Phenol | 80–155°C | >88% | Moderate risk |

The phosgene method offers higher purity but requires advanced safety infrastructure. The POCl₃ route is safer but energy-intensive due to elevated temperatures.

Recent Advances in Synthesis Techniques

Green Chemistry Approaches

-

Triphosgene Substitution : Bis(trichloromethyl) carbonate (triphosgene) serves as a solid, less volatile phosgene alternative. Reactions proceed at 0–5°C with yields comparable to gaseous phosgene.

-

Enzymatic Catalysis : Preliminary studies explore lipases for chloroformate synthesis, though yields remain below 50%.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Polymer Synthesis

- BPA-BCF is primarily utilized as a monomer in the synthesis of polycarbonates through interfacial polycondensation. This method allows for the creation of diverse polycarbonate structures with tailored properties, making it valuable in industries requiring durable and heat-resistant materials .

- The incorporation of functional groups into polycarbonates can significantly alter their physical properties. For instance, introducing fluorine-containing groups has been shown to reduce hydrocarbon sorption by 4-6 wt% compared to conventional polycarbonates.

-

Biological Research

- Studies have indicated that BPA-BCF can affect cellular processes. For example, it has been investigated for its role in the differentiation of 3T3-L1 cells into adipocytes, suggesting potential implications in metabolic research .

- Research on related compounds like Bisphenol A has highlighted its estrogenic effects, raising concerns about its impact on hormone-mediated processes in both reproductive and non-reproductive systems .

- Medical Applications

- Industrial Uses

Case Study 1: Polycarbonate Synthesis

A study demonstrated the successful synthesis of multibranched polycarbonates using BPA-BCF as a monomer. By employing hemi-telechelic polystyrene macromonomers with dihydroxyphenyl end-groups, researchers were able to incorporate uniform polystyrene side-groups into the polycarbonate backbone, enhancing material properties for specific applications like impact resistance and flexibility.

Case Study 2: Biological Impact Assessment

In a controlled laboratory setting, researchers treated 3T3-L1 cells with BPA-BCF to assess its effects on adipogenesis. The study found that exposure led to increased lipid accumulation and expression of adipocyte-specific genes, indicating that BPA-BCF may play a role in metabolic disorders linked to obesity .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Synthesis | Monomer for polycarbonate production | Tailored properties through functional group incorporation |

| Biological Research | Effects on cellular differentiation | Influences adipocyte formation; potential metabolic implications |

| Medical Applications | Building block for drug delivery systems | Biocompatibility enables use in medical devices |

| Industrial Uses | Production of coatings, adhesives, and sealants | High thermal stability; critical for automotive and electronic industries |

Wirkmechanismus

Bisphenol A bis(chloroformate) exerts its effects primarily through its reactivity with nucleophiles. The chloroformate groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in polymerization reactions to create polycarbonates and other polymers . The molecular targets include hydroxyl, amino, and thiol groups in the reacting molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bisphenol A bis(chloroformate) belongs to a broader class of bis(chloroformate)s, which vary in their central aromatic/core structure and substituents. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues

Industrial Performance

- Polymer Properties : BPACF-derived polyurethanes exhibit higher tensile strength (45–50 MPa) than silicon analogues (30–35 MPa) but lower than BPAF-based polymers (55–60 MPa) .

- Reactivity : BPACF reacts faster with aromatic diamines (e.g., 4,4’-methylenedianiline) than aliphatic amines, enabling tailored polymer architectures .

Research Findings and Implications

Biologische Aktivität

Bisphenol A bis(chloroformate) (BPA-bisCF) is a derivative of bisphenol A (BPA), a widely studied compound due to its endocrine-disrupting properties. This article delves into the biological activity of BPA-bisCF, exploring its implications in various biological systems, including its effects on cell proliferation, differentiation, and potential toxicity.

Chemical Structure and Properties

Bisphenol A bis(chloroformate) is characterized by its structure, which includes two chloroformate groups attached to the BPA backbone. The chemical formula is , and it has a melting point of 90-92 °C. This compound is primarily used in the synthesis of polycarbonates and as a coupling reagent in polymer chemistry .

Cell Proliferation and Differentiation

Research indicates that BPA-bisCF may exhibit similar biological activities to BPA, particularly in affecting cell proliferation and differentiation. For instance, studies have shown that BPA can inhibit cell proliferation in various cell lines, including osteosarcoma cells. Specifically, a study demonstrated that treatment with BPA reduced DNA content and the number of proliferating cells in murine LM8 osteosarcoma cells. The inhibition was linked to a decrease in CDC42 expression, which is crucial for cell motility and morphology .

Table 1: Effects of BPA on Cell Proliferation

| Cell Type | Treatment (μM) | DNA Content Reduction (%) | Morphological Changes |

|---|---|---|---|

| LM8 Osteosarcoma | 80 | Significant | From cuboidal to spindle-shaped |

| 3T3-L1 Adipocytes | 10 | Increased | Enhanced lipid accumulation |

Adipogenic Effects

BPA-bisCF's influence on adipogenesis has also been noted. In 3T3-L1 preadipocytes, BPA has been shown to accelerate differentiation into adipocytes through activation of the PI3K/Akt signaling pathway. This leads to increased triacylglycerol accumulation and expression of adipocyte-specific genes . Similar effects are expected from BPA-bisCF due to its structural similarity.

Table 2: Adipogenic Effects of BPA

| Treatment Duration (days) | Triacylglycerol Accumulation (%) | Gene Expression (LPL, aP2) |

|---|---|---|

| 6 | Significant Increase | Upregulated |

Endocrine Disruption Potential

The endocrine-disrupting potential of BPA-bisCF has been a subject of investigation. Studies suggest that compounds structurally related to BPA can exhibit similar endocrine activities. A systematic review identified several analogues with biological activities comparable to BPA, indicating that BPA-bisCF may have similar effects on hormonal pathways .

Case Studies on Human Exposure

A case-control study highlighted the association between urinary BPA levels and obesity in children, suggesting that higher exposure could correlate with increased adiposity . While specific data on BPA-bisCF is limited, its relationship with BPA raises concerns regarding its potential health impacts.

Q & A

Q. What are the standard synthetic routes for preparing Bisphenol A bis(chloroformate), and what reagents are critical for optimizing yield?

Bisphenol A bis(chloroformate) is typically synthesized via the reaction of Bisphenol A with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate). Triphosgene is preferred due to its safer handling compared to gaseous phosgene. The reaction requires anhydrous conditions and a base like pyridine to neutralize HCl, which improves reaction efficiency. For example, condensation polymerization with dihydroxy-functionalized monomers in THF under reflux conditions achieves high yields .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Bisphenol A bis(chloroformate)?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of chlorocarbonyl groups and aromatic protons.

- FTIR to identify characteristic C=O (1770–1820 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

- Elemental analysis to verify stoichiometry (C, H, Cl content).

- HPLC-MS for detecting trace impurities or hydrolysis products .

Q. How should Bisphenol A bis(chloroformate) be stored to prevent decomposition, and what safety protocols are essential during handling?

Store under inert atmospheres (e.g., nitrogen) in sealed, moisture-free containers at temperatures below 25°C. Use gloveboxes or fume hoods to avoid exposure to humidity, which triggers hydrolysis to toxic hydrogen chloride. Personal protective equipment (PPE) such as nitrile gloves and chemical-resistant goggles is mandatory .

Q. What role does Bisphenol A bis(chloroformate) play in polymer synthesis, particularly for advanced materials?

It serves as a key monomer in polycarbonate production, enabling condensation polymerization with diols (e.g., triphenylamine derivatives) to form polymers for electro-optical applications. Post-functionalization (e.g., tricyanovinylation) enhances nonlinear optical (NLO) properties .

Q. What factors influence the stability of Bisphenol A bis(chloroformate) in solution, and how can degradation be monitored?

Degradation is accelerated by moisture, heat, and nucleophiles (e.g., alcohols). Stability studies should use kinetic analyses under controlled humidity and temperature. Monitor via HPLC or conductivity measurements to detect HCl release .

Advanced Research Questions

Q. How can conflicting data on the degradation pathways of Bisphenol A bis(chloroformate) be resolved in environmental toxicity studies?

Discrepancies often arise from varying experimental conditions (pH, temperature). Cross-validation using LC-QTOF-MS to identify transformation products (e.g., Bisphenol A derivatives) and isotopic labeling can clarify reaction mechanisms. Comparative studies under standardized protocols are recommended .

Q. What experimental design strategies are effective for studying the copolymerization of Bisphenol A bis(chloroformate) with heteroatom-containing monomers?

Use factorial design to optimize variables like monomer ratio, catalyst (e.g., DCC/DPTS), and solvent polarity. Monitor reaction progress via in-situ FTIR to track carbonyl group consumption. Post-polymerization characterization (e.g., GPC, DSC) ensures desired molecular weight and thermal stability .

Q. How can computational modeling enhance the understanding of reaction mechanisms involving Bisphenol A bis(chloroformate)?

Density functional theory (DFT) simulations predict transition states and energy barriers for nucleophilic acyl substitution reactions. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. What methodologies are recommended for quantifying trace impurities in Bisphenol A bis(chloroformate) batches?

Combine GC-MS for volatile byproducts (e.g., residual phosgene) and ICP-OES for heavy metal contaminants. Calibration curves using spiked standards improve accuracy, while limit-of-detection (LOD) studies ensure sensitivity .

Q. How do steric and electronic effects influence the reactivity of Bisphenol A bis(chloroformate) in crosslinking reactions?

Steric hindrance from the isopropylidene bridge reduces reaction rates with bulky nucleophiles. Electronic effects are probed via Hammett plots using substituted phenols. Kinetic studies under varying temperatures and solvents (e.g., DCM vs. THF) isolate these factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.